2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with phenyl, ethoxy, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine and phenyl groups. The ethoxy group is usually introduced via an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-6-phenylpyridine: Lacks the oxadiazole group, which may result in different reactivity and biological activity.
3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine: Does not have the ethoxy and phenyl groups, affecting its chemical properties and applications.
Uniqueness
2-ethoxy-6-phenyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-25-20-16(8-9-17(22-20)14-6-4-3-5-7-14)18-23-19(26-24-18)15-10-12-21-13-11-15/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARLQTQYTRDJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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